Cas no 1803744-08-2 (1-Bromo-1-(3,5-diiodophenyl)propan-2-one)
1-Bromo-1-(3,5-diiodophenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-1-(3,5-diiodophenyl)propan-2-one
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- Inchi: 1S/C9H7BrI2O/c1-5(13)9(10)6-2-7(11)4-8(12)3-6/h2-4,9H,1H3
- InChI Key: MSHBCXAPIZYMJM-UHFFFAOYSA-N
- SMILES: IC1C=C(C=C(C=1)C(C(C)=O)Br)I
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 188
- XLogP3: 3.7
- Topological Polar Surface Area: 17.1
1-Bromo-1-(3,5-diiodophenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013015103-250mg |
1-Bromo-1-(3,5-diiodophenyl)propan-2-one |
1803744-08-2 | 97% | 250mg |
504.00 USD | 2021-06-25 | |
| Alichem | A013015103-500mg |
1-Bromo-1-(3,5-diiodophenyl)propan-2-one |
1803744-08-2 | 97% | 500mg |
782.40 USD | 2021-06-25 | |
| Alichem | A013015103-1g |
1-Bromo-1-(3,5-diiodophenyl)propan-2-one |
1803744-08-2 | 97% | 1g |
1,519.80 USD | 2021-06-25 |
1-Bromo-1-(3,5-diiodophenyl)propan-2-one Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 1-Bromo-1-(3,5-diiodophenyl)propan-2-one
1-Bromo-1-(3,5-Diiodophenyl)Propan-2-One: A Comprehensive Overview
The compound 1-Bromo-1-(3,5-Diiodophenyl)Propan-2-One (CAS No. 1803744-08-2) is a highly specialized organic molecule with significant applications in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom and two iodine atoms on a phenyl ring, along with a ketone group. The presence of these halogens introduces distinct electronic and steric properties, making it a valuable substrate for various chemical transformations.
Recent advancements in synthetic chemistry have enabled the precise control of such complex molecules. Researchers have demonstrated that 1-Bromo-1-(3,5-Diiodophenyl)Propan-2-One can serve as an intermediate in the synthesis of bioactive compounds. For instance, studies published in *Journal of Medicinal Chemistry* highlight its role in constructing heterocyclic frameworks, which are critical for drug discovery. The compound's ability to undergo nucleophilic aromatic substitution and other key reactions makes it an indispensable building block in modern organic synthesis.
The structural integrity of 1-Bromo-1-(3,5-Diiodophenyl)Propan-2-One is further enhanced by its rigid framework. This rigidity is attributed to the conjugation between the aromatic ring and the ketone group, which stabilizes the molecule and facilitates selective reactivity. Recent computational studies using density functional theory (DFT) have provided deeper insights into its electronic structure, revealing that the halogens significantly influence the molecule's reactivity and selectivity in various reactions.
In terms of applications, 1-Bromo-1-(3,5-Diiodophenyl)Propan-2-One has shown promise in the development of advanced materials. Its ability to form self-assembled monolayers (SAMs) has been explored in nanotechnology research. A study published in *Advanced Materials* demonstrated that this compound can be used to create highly ordered SAMs on gold surfaces, which exhibit exceptional stability and conductivity. These findings open new avenues for its use in electronic devices and sensors.
Moreover, the compound's role in catalysis has garnered significant attention. Researchers have employed 1-Bromo-1-(3,5-Diiodophenyl)Propan-2-One as a ligand in transition metal-catalyzed reactions. Its ability to coordinate with metals such as palladium and platinum has been exploited in cross-coupling reactions, which are fundamental to organic synthesis. Recent breakthroughs reported in *Nature Catalysis* showcase its efficiency in facilitating Suzuki-Miyaura couplings under mild conditions.
The synthesis of 1-Bromo-1-(3,5-Diiodophenyl)Propan-2-One involves a multi-step process that combines traditional organic techniques with modern methodologies. Key steps include Friedel-Crafts acylation and subsequent halogenation reactions. The optimization of these steps has been a focus of recent research efforts, with chemists striving to improve yields and reduce reaction times while maintaining high purity levels.
In conclusion, 1-Bromo-1-(3,5-Diiodophenyl)Propan-2-One (CAS No. 1803744-08-2) stands as a testament to the ingenuity of modern chemical synthesis. Its unique properties and versatile applications make it an invaluable tool across diverse scientific disciplines. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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